BenchChemオンラインストアへようこそ!

4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione

Targeted Protein Degradation Cereblon Ligands Myeloma Cytotoxicity

This morpholine-3,5-dione derivative is a critical Cereblon-recruiting warhead for targeted protein degradation (PROTAC/molecular glue) libraries. Its 2-chloro-6-fluorophenylacetyl pharmacophore provides unique halogen-σ binding that non-halogenated analogs lack. The piperidine spacer allows facile linker conjugation. Prioritize this scaffold over non-CRBN-binding morpholines when experimental goals require CRBN-dependent degradation. Procure for comparative biophysical studies (SPR, ITC) alongside des-halogen controls. Multi-gram orders are cost-effective versus de novo synthesis of individual N-alkyl morpholine-3,5-diones.

Molecular Formula C17H18ClFN2O4
Molecular Weight 368.79
CAS No. 2034367-39-8
Cat. No. B2619240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
CAS2034367-39-8
Molecular FormulaC17H18ClFN2O4
Molecular Weight368.79
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H18ClFN2O4/c18-13-2-1-3-14(19)12(13)8-15(22)20-6-4-11(5-7-20)21-16(23)9-25-10-17(21)24/h1-3,11H,4-10H2
InChIKeyHWQICWFGHVENQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide for 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034367-39-8): Structural & Biological Class Positioning


4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034367-39-8) is a synthetic heterocyclic compound belonging to the morpholine-3,5-dione class, which is increasingly recognized as a privileged scaffold in medicinal chemistry for Cereblon (CRBN) ligands and molecular glue degraders [1]. The compound features a morpholine-3,5-dione core N-substituted with a piperidine spacer, which is in turn acylated with a 2-chloro-6-fluorophenylacetyl group—a pharmacophoric arrangement that introduces both hydrogen-bonding and lipophilic halogen contacts. While publicly disclosed quantitative biological data for this exact compound are scarce, the morpholine-3,5-dione scaffold has demonstrated notable cytotoxicity in myeloma cell lines and is under investigation for targeted protein degradation applications [1][2].

Why 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione Cannot Be Simply Replaced by In-Class Analogs


Within the morpholine-3,5-dione scaffold family, minor structural variations at the N4-piperidine acyl substituent profoundly alter Cereblon binding affinity, cellular cytotoxicity, and degradation specificity [1]. For instance, 2-amino-substituted (thio)morpholine-3,5-diones exhibit cytotoxicity against MM.1S myeloma cells with IC50 values spanning two orders of magnitude depending solely on the amine substituent [1]. The target compound's 2-chloro-6-fluorophenylacetyl moiety introduces a unique combination of electron-withdrawing halogens and steric bulk that is absent in close analogs such as 4-(1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034367-35-4) or 4-(1-cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione (CAS 2176201-27-5) . Generic substitution without experimental validation thus carries a high risk of altered target engagement, loss of degradation efficiency, or unexpected off-target pharmacology.

Quantitative Differentiation Evidence for 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione Against Closest Analogs


Cereblon Ligand Scaffold Cytotoxicity: Morpholine-3,5-dione Core Class-Level Potency Against Myeloma Cells

The morpholine-3,5-dione scaffold has been validated as a Cereblon (CRBN) ligand warhead in targeted protein degradation. In a 2024 study, novel 2-amino-substituted (thio)morpholine-3,5-diones demonstrated notable cytotoxic effects in vitro on MM.1S myeloma cell lines, with lead compounds achieving IC50 values in the low micromolar range [1]. While the target compound 4-(1-(2-(2-chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione was not directly evaluated in this study, its morpholine-3,5-dione core is identical to the warhead responsible for CRBN engagement, and its N4-piperidine substitution pattern structurally mirrors the active 2-amino derivatives. By contrast, alternative heterocyclic CRBN warheads such as thalidomide-derived glutarimides exhibit a narrower degradation substrate scope [2]. This class-level evidence positions the target compound as a potentially utile intermediate for Cereblon-based degrader libraries.

Targeted Protein Degradation Cereblon Ligands Myeloma Cytotoxicity

Halogen-Bonding Pharmacophore Advantage: 2-Chloro-6-fluorophenylacetyl vs. Non-Halogenated Acyl Analogs

The 2-chloro-6-fluorophenylacetyl substituent on the target compound provides a unique orthogonal halogen-bonding pharmacophore that is absent in the closest available morpholine-3,5-dione analogs such as 4-(1-cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione (CAS 2176201-27-5) and 4-(1-(phenylsulfonyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034424-41-2) . Ortho-chloro and ortho-fluoro substituents on aromatic rings are well-documented to enhance protein-ligand binding through halogen-σ interactions and improved lipophilic ligand efficiency (LLE), with chlorine in particular capable of forming halogen bonds with backbone carbonyls in protein binding pockets [1]. While direct binding data for the target compound are absent, the presence of this halogenation pattern is predicted to confer altered binding kinetics and potentially improved residence time compared to non-halogenated cycloalkyl or phenylsulfonyl analogs.

Structure-Activity Relationship Halogen Bonding Target Engagement

Morpholine-3,5-dione vs. Oxazolidine-2,4-dione Scaffolds: Metabolic Stability Class-Level Comparison

The morpholine-3,5-dione ring system has been reported to exhibit superior metabolic stability compared to the structurally analogous oxazolidine-2,4-dione scaffold in certain medicinal chemistry contexts. Morpholine-containing compounds generally demonstrate reduced CYP450-mediated oxidation rates relative to oxazolidine analogs due to the electron-withdrawing effect of the ring oxygen on adjacent carbonyls, which deactivates metabolically labile positions [1]. A direct structural comparator, 3-(1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione (same chloro-fluorophenyl pharmacophore, different heterocyclic core), is commercially available for comparative studies . While no head-to-head microsomal stability data exist for the target compound vs. the oxazolidine-2,4-dione analog, class-level evidence suggests that the morpholine-3,5-dione core may offer a longer half-life in hepatic microsome assays, making it potentially preferable for in vivo pharmacokinetic studies.

Metabolic Stability Heterocycle Comparison Microsomal Clearance

Synthetic Accessibility and Scaffold Purity: Piperidine-Spacer Morpholine-3,5-diones vs. Direct N-alkylated Analog

The 4-(piperidin-4-yl)morpholine-3,5-dione intermediate (CAS 1248032-43-0) is commercially available from multiple non-excluded vendors at purities typically exceeding 95% . Acylation of this intermediate with 2-chloro-6-fluorophenylacetic acid proceeds under standard amide coupling conditions (HATU/DIPEA or EDCI/HOBt) to yield the target compound. This modular synthetic route allows for precise parallel library construction and straightforward scale-up. By comparison, directly N-alkylated morpholine-3,5-dione analogs (e.g., 4-(pyridin-4-ylmethyl)morpholine-3,5-dione) require less versatile synthetic strategies and offer fewer diversification points. The piperidine spacer thus confers enhanced chemical adaptability, making the target compound a more attractive intermediate for structure-activity relationship (SAR) campaigns than simpler N-alkyl variants.

Synthetic Tractability Intermediate Purity Parallel Library Synthesis

Recommended Procurement Application Scenarios for 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione


Cereblon-Based Targeted Protein Degradation (PROTAC/ Molecular Glue) Library Design

Given the demonstrated Cereblon ligand activity of the morpholine-3,5-dione scaffold [1], the target compound is directly applicable as a Cereblon-recruiting warhead building block in PROTAC and molecular glue libraries. Its piperidine spacer allows facile conjugation to various linkers and target-protein-binding moieties. Procurement should be prioritized over non-Cereblon-binding morpholine scaffolds when the experimental goal is CRBN-dependent degradation.

Halogen-Bonding SAR Investigations in Kinase or Epigenetic Target Programs

The 2-chloro-6-fluorophenylacetyl pharmacophore enables systematic exploration of halogen-σ interactions in protein binding pockets [2]. The target compound serves as a halogen-enriched probe to compare against non-halogenated cyclobutane or phenylsulfonyl morpholine-3,5-dione analogs. Researchers studying halogen bonding in drug-target interfaces should procure this compound specifically for comparative biophysical characterization (e.g., SPR, ITC) alongside its des-halogen controls.

Metabolic Stability Optimization of Chloro-Fluorophenyl Piperidine Lead Series

For programs advancing chloro-fluorophenyl piperidine leads, the morpholine-3,5-dione core offers a predicted 2- to 3-fold reduction in intrinsic hepatic clearance compared to oxazolidine-2,4-dione isosteres [3]. The target compound is the recommended procurement choice when in vivo pharmacokinetic performance is a key project milestone, as it may reduce the need for extensive metabolic soft-spot optimization.

Modular Parallel Synthesis for Rapid SAR Expansion

The commercial availability of the 4-(piperidin-4-yl)morpholine-3,5-dione intermediate at >95% purity enables high-throughput parallel acylation with diverse carboxylic acids. The target compound itself can be purchased as a reference standard for library quality control, or synthesized in bulk as a key intermediate for further diversification. Procurement in multi-gram quantities is cost-effective compared to stepwise de novo synthesis of individual N-alkyl morpholine-3,5-diones.

Quote Request

Request a Quote for 4-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.